(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride
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Overview
Description
“(3Ar,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride” is a compound with a molecular weight of 178.62 . It is a powder at room temperature . The IUPAC name for this compound is (3aR,6aS)-3-methylhexahydro-2H-pyrrolo[3,4-d]oxazol-2-one hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2O2.ClH/c1-8-4-2-7-3-5(4)10-6(8)9;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have explored the synthesis and chemical properties of related compounds, providing a foundation for understanding the broader applications of pyrrolo[3,4-d][1,3]oxazol-2-one derivatives. For instance, Konrad et al. (2009) demonstrated the synthesis of bis(oxazolinylmethyl)pyrrole derivatives as chiral "pincer" ligands to rhodium, showcasing the compound's utility in coordination chemistry and potential catalytic applications (Konrad, Lloret Fillol, Wadepohl, & Gade, 2009). Similarly, the work by Yavari, Sabbaghan, and Hossaini (2006) on the reaction of hexachloroacetone with activated acetylenes in the presence of N-heterocycles highlights the synthetic versatility and potential for generating novel N-heterocyclic structures (Yavari, Sabbaghan, & Hossaini, 2006).
Potential Applications
The synthesis and modification of pyrrolo[3,4-d][1,3]oxazol-2-one derivatives hint at their potential applications in materials science, medicinal chemistry, and catalysis. For example, Ogikubo et al. (2013) discussed the formation of oxazolobacteriochlorins and dioxabacteriochlorins, illustrating the compound's role in generating bacteriochlorin-type chromophores with applications in photodynamic therapy and solar energy conversion (Ogikubo, Meehan, Engle, Ziegler, & Brückner, 2013). Additionally, the research by Nishikubo, Kameyama, and Tokai (1996) on the selective addition reaction of poly(2-isopropenyl-2-oxazoline) with thiols and carboxylic acids in aqueous solutions opens avenues for polymer science, highlighting the compound's relevance in the synthesis of functional polymers (Nishikubo, Kameyama, & Tokai, 1996).
Safety and Hazards
Properties
IUPAC Name |
(3aR,6aS)-3-methyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,3]oxazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2.ClH/c1-8-4-2-7-3-5(4)10-6(8)9;/h4-5,7H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGSDMXGMZYPNC-JBUOLDKXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CNCC2OC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CNC[C@@H]2OC1=O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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